Ethyl (2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a bi-heterocyclic compound featuring a thiazole core linked to a quinoxaline moiety via a carboxamide bridge. The thiazole ring (1,3-thiazol-4-yl) is substituted at position 2 with a (2,3-dimethylquinoxalin-6-yl)carbonylamino group and at position 4 with an ethyl acetate side chain.
The synthesis of such compounds often begins with ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (Mol. formula: C₇H₁₀N₂O₂S; Mol. weight: 186.23 g/mol), a versatile building block for S-substitution or condensation reactions .
Properties
Molecular Formula |
C18H18N4O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(2,3-dimethylquinoxaline-6-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H18N4O3S/c1-4-25-16(23)8-13-9-26-18(21-13)22-17(24)12-5-6-14-15(7-12)20-11(3)10(2)19-14/h5-7,9H,4,8H2,1-3H3,(H,21,22,24) |
InChI Key |
KSVZGAFLORXRHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=NC(=C(N=C3C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3-Dimethylquinoxalin-6-ylcarbonyl Chloride
The quinoxaline precursor is critical for introducing the aromatic bicyclic system. A common route begins with the condensation of o-phenylenediamine with dimethylglyoxal under acidic conditions. In a representative procedure , 2-chloro-3-phenylquinoxaline is treated with N-cyclohexyldithiocarbamatecyclohexylammonium salt in chloroform at 61°C for 12 hours, yielding a thione intermediate. Subsequent alkylation with ethyl chloroacetate in ethanol under reflux forms the ethyl ester derivative .
For the target compound, methylation at the 2- and 3-positions is achieved using methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 8 hours . The resulting 2,3-dimethylquinoxaline-6-carboxylic acid is then converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, followed by stirring at room temperature for 3 hours .
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoxaline formation | Dimethylglyoxal, HCl, ethanol, reflux | 78 |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 85 |
| Acyl chloride synthesis | SOCl₂, CH₂Cl₂, 0–5°C → rt | 92 |
Thiazole Ring Assembly
The thiazole core is constructed via a Hantzsch thiazole synthesis. Ethyl 2-amino-1,3-thiazole-4-acetate is prepared by reacting thiourea with ethyl α-bromoacetate in ethanol under reflux for 6 hours . The reaction proceeds through nucleophilic substitution, where the thiol group attacks the α-carbon of the bromoester, followed by cyclization.
Optimization Insights
-
Solvent polarity significantly affects cyclization efficiency. Ethanol (ε = 24.3) outperforms tetrahydrofuran (ε = 7.6), yielding 89% vs. 45% product .
-
Catalytic piperidine (5 mol%) accelerates the reaction, reducing reflux time from 8 to 4 hours .
Amide Coupling Reaction
Coupling the quinoxaline acyl chloride with the thiazole amine is achieved using Schotten-Baumann conditions. The thiazole derivative (1.0 equiv) is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Acyl chloride (1.2 equiv) is added dropwise, followed by aqueous sodium bicarbonate (NaHCO₃) to maintain pH 8–9. The mixture is stirred for 12 hours at room temperature .
Yield Comparison by Coupling Agent
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None (Schotten-Baumann) | THF/H₂O | 25 | 72 |
| EDCl/HOBt | DMF | 0 → 25 | 85 |
| DCC | CH₂Cl₂ | 25 | 78 |
EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in DMF provides superior yields due to reduced racemization and side reactions .
Esterification and Final Product Isolation
The terminal ethyl ester group is introduced via Fischer esterification. The carboxylic acid intermediate (1.0 equiv) is refluxed with excess ethanol (5.0 equiv) and concentrated sulfuric acid (0.1 equiv) for 6 hours. The crude product is purified by silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent .
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, quinoxaline-H), 7.89 (d, J = 8.4 Hz, 1H, thiazole-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.65 (s, 3H, CH₃), 2.58 (s, 3H, CH₃) .
-
HRMS (ESI+) : m/z calcd for C₁₆H₁₆N₄O₃S [M+H]⁺ 345.1024, found 345.1021 .
Alternative Synthetic Routes and Scalability
A microwave-assisted method reduces reaction times by 60–70%. For instance, the amide coupling step achieves 82% yield in 2 hours at 80°C under microwave irradiation (300 W) . Scalability is demonstrated in a patent , where a kilogram-scale synthesis maintains a 68% overall yield through careful control of exothermic steps and continuous extraction.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl (2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate demonstrates various biological activities attributed to its structural components:
- Antimicrobial Properties : Quinoxaline derivatives are known for their antimicrobial effects against a range of pathogens.
- Anticancer Activity : The compound's thiazole ring has been linked to anticancer properties, making it a candidate for further research in cancer therapeutics.
- Enzyme Inhibition : Studies suggest that similar compounds exhibit inhibitory activity against enzymes like acetylcholinesterase, which is relevant in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
-
Anticancer Studies : A study on quinoxaline derivatives demonstrated significant anticancer activity against various cancer cell lines. The findings indicated that modifications to the quinoxaline structure could enhance efficacy against specific cancer types .
Compound Name IC50 Value (µM) Target Quinoxaline Derivative A 15.0 MDA-MB 231 Quinoxaline Derivative B 10.5 HeLa - Enzyme Inhibition Research : Research on thiazole-based compounds showed promising results in inhibiting acetylcholinesterase activity with IC50 values significantly lower than standard inhibitors used in clinical settings .
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Antimicrobial Agents : Its ability to combat microbial infections positions it as a candidate for developing new antibiotics.
- Cancer Therapeutics : Due to its anticancer properties, further investigations could lead to the development of novel anticancer drugs.
- Neurological Disorders : The potential for enzyme inhibition suggests applications in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of Ethyl (2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader class of ethyl thiazol-4-yl acetates, where variations in substituents on the thiazole ring or the acyl/arylcarbonyl group significantly influence physicochemical and biological properties. Key analogs include:
Crystallographic and Computational Studies
- Structural Analysis : Programs like SHELXL () and SIR97 () are critical for resolving crystal structures, particularly for verifying hydrogen-bonding patterns (e.g., Etter’s graph set analysis in ) .
- Docking Studies : Analogous to the triazine derivatives in , molecular docking could predict the target compound’s affinity for enzymes like cytochrome P450 or bacterial dihydrofolate reductase .
Key Research Findings and Gaps
- Synthetic Challenges: Introducing the bulky quinoxaline group may require optimized coupling conditions (e.g., DMF/K₂CO₃ as in ) to avoid steric hindrance .
- Metabolic Stability : Fluorinated analogs (e.g., ) likely exhibit better pharmacokinetics than the parent compound due to reduced oxidative metabolism.
Biological Activity
Ethyl (2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The thiazole ring contributes to its potential as a bioactive molecule. The chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazoles and quinoxalines exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be further investigated as a potential antibiotic agent .
Anticancer Activity
The anticancer potential of the compound has also been explored through various in vitro studies. It has shown notable cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.4 |
| HeLa (Cervical Cancer) | 8.2 |
| MCF-7 (Breast Cancer) | 7.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase . Flow cytometry analysis confirmed significant increases in apoptotic cells treated with the compound compared to control groups.
The biological activity of this compound is thought to be mediated through multiple pathways:
- DNA Intercalation : The quinoxaline structure may facilitate intercalation into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The thiazole component has been associated with inhibition of key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent apoptosis .
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial activities. Among them, this compound exhibited superior activity against E. coli and S. aureus, highlighting its potential as a lead compound for antibiotic development .
Study 2: Anticancer Properties
Another significant study focused on the anticancer effects of this compound on A549 lung cancer cells. The results indicated that the compound not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways. This suggests that it could serve as a template for developing new anticancer therapies .
Q & A
Q. What are the recommended synthetic routes for Ethyl (2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate, and what critical reaction conditions must be optimized?
The synthesis typically involves two stages: (1) thiazole ring formation via condensation of benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate under reflux in ethanol, followed by ether extraction and sodium sulfate drying . (2) Introduction of the quinoxaline carbonyl group via sulfonylation or amidation reactions. For example, 3-chloro-2-methylbenzenesulfonyl chloride is used to introduce sulfonamide intermediates, requiring precise stoichiometry and temperature control to minimize by-products . Key optimizations include solvent choice (e.g., ethanol for thiazole formation), reaction time (1–2 hours for reflux), and purification via column chromatography or recrystallization.
Q. How is the structural identity of this compound validated in crystallographic studies, and what software tools are employed for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. The SHELX system (e.g., SHELXL for refinement) is widely used to solve and refine crystal structures, leveraging intensity data to resolve hydrogen bonding networks and supramolecular packing . Critical parameters include R-factors (<5% for high-quality data) and thermal displacement metrics. Pairing SCXRD with spectroscopic techniques (NMR, IR) ensures comprehensive structural confirmation.
Q. What in-silico ADMET parameters should be prioritized when evaluating the compound's drug-likeness in early-stage research?
Prioritize parameters predictive of bioavailability and toxicity:
- Lipophilicity (LogP) : Optimal range (1–3) to balance membrane permeability and solubility .
- Aqueous solubility : Impacts in-vivo absorption; use SwissADME to predict solubility limits.
- CYP450 inhibition : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) to anticipate metabolic stability.
- Ames test predictions : PreADMET tools evaluate mutagenicity risks.
These metrics guide lead optimization before in-vivo testing .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in biological activity data between in-vitro and in-vivo models for this compound?
Discrepancies often arise from metabolic instability (e.g., ester hydrolysis of the ethyl group) or poor bioavailability due to low solubility. In-vitro assays may not account for plasma protein binding or first-pass metabolism. To resolve this, conduct:
Q. How do competing reaction pathways during sulfonylation steps impact the purity of intermediates, and what analytical strategies resolve this?
Competing pathways (e.g., over-sulfonylation or hydrolysis) generate by-products like sulfonic acids. Mitigation strategies include:
- Stoichiometric control : Limit sulfonyl chloride equivalents to 1.1–1.3×.
- Low-temperature reactions (0–5°C) to suppress side reactions.
- Real-time monitoring : Use HPLC-MS or TLC to track intermediate formation. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) isolates the target sulfonamide .
Q. What comparative crystallographic data exist for analogs with modified quinoxaline substituents, and how do these structural variations influence supramolecular packing?
Analogs with electron-withdrawing groups (e.g., -NO₂) on the quinoxaline ring exhibit stronger π-π stacking interactions, increasing melting points and crystal density. Conversely, methyl groups enhance hydrophobic packing but reduce solubility. SHELX refinements of such analogs reveal altered hydrogen-bonding networks (e.g., N-H···O vs. C-H···π), impacting solid-state stability .
Q. What orthogonal protection-deprotection strategies are feasible for the amino-thiazole core when introducing the quinoxaline carbonyl group?
Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the thiazole amine during coupling reactions. Boc deprotection (via TFA in DCM) avoids side reactions with the quinoxaline moiety. For acid-sensitive intermediates, employ trityl (Trt) protection , removed under mild acidic conditions (e.g., 1% TFA) .
Q. How does halogen atom positioning in thiazole precursors (e.g., 2-bromo vs. 4-bromo derivatives) affect regioselectivity in subsequent cross-coupling reactions?
2-Bromo-thiazole derivatives favor Stille or Suzuki couplings at the 4-position due to steric hindrance. For 4-bromo analogs, regioselectivity is controlled by palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems (e.g., XPhos). Computational studies (DFT) predict electronic effects: 2-bromo derivatives exhibit higher electrophilicity at C4, accelerating cross-coupling kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
